Solubility Profile & Characterization of Methyl 8-aminoisoquinoline-3-carboxylate
Solubility Profile & Characterization of Methyl 8-aminoisoquinoline-3-carboxylate
This guide serves as a technical whitepaper for the characterization and handling of Methyl 8-aminoisoquinoline-3-carboxylate . As specific empirical solubility data for this intermediate is often proprietary or absent from public indices, this document synthesizes predictive physicochemical profiling with a rigorous experimental framework for empirical determination.
Technical Guide for Drug Development & Synthesis
Executive Summary: Physicochemical Architecture
Methyl 8-aminoisoquinoline-3-carboxylate is a heteroaromatic ester characterized by a fused benzene-pyridine ring system (isoquinoline). Its solubility behavior is governed by the interplay between the lipophilic aromatic core, the hydrogen-bond accepting ester moiety, and the pH-sensitive amino group.
Predicted Physicochemical Parameters
| Parameter | Estimated Value | Impact on Solubility |
| Molecular Weight | ~202.21 g/mol | Low MW favors dissolution, but crystal packing energy dominates. |
| LogP (Consensus) | 1.8 – 2.3 | Moderately lipophilic. Prefers organic matrices over aqueous ones. |
| pKa (Isoquinoline N) | ~5.4 | Basic. Solubility increases significantly in acidic media (pH < 4). |
| pKa (8-Amino) | ~3.0 – 4.0 | Weakly basic; contributes to polarity but less to ionization at physiological pH. |
| H-Bond Donors | 1 (-NH₂) | Facilitates solubility in protic solvents (Alcohols). |
| H-Bond Acceptors | 4 (N, O, O, N) | Good interaction with DMSO/DMF. |
Solubility Profile by Solvent Class
The following profile is derived from Structure-Property Relationships (SPR) of analogous amino-isoquinolines.
A. High Solubility (Stock & Reaction Solvents)
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Dimethyl Sulfoxide (DMSO): >50 mg/mL.
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Mechanism: Dipolar aprotic interaction disrupts crystal lattice effectively.
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Application: Primary solvent for biological assay stock solutions (typically 10 mM or 20 mM).
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Dimethylformamide (DMF): >50 mg/mL.
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Application: Synthetic reactions (e.g., nucleophilic substitutions).
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Dichloromethane (DCM) / Chloroform: >30 mg/mL.
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Application: Extraction and chromatography loading.
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B. Moderate Solubility (Crystallization & Workup)
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Methanol / Ethanol: 5 – 20 mg/mL (Temperature dependent).
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Behavior: Likely soluble hot; sparingly soluble cold.
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Application: Recrystallization solvent (often combined with water or ether).
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Ethyl Acetate: 2 – 10 mg/mL.
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Application: Partitioning solvent during aqueous workup.
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C. Low Solubility (Anti-Solvents)
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Water (Neutral pH): <0.1 mg/mL (Predicted).
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Note: Hydrophobic effect dominates.
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Hexanes / Heptane: <0.1 mg/mL.
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Application: Precipitant for crystallization.
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Experimental Protocol: Thermodynamic Solubility Determination
To generate authoritative data for regulatory filing or assay optimization, do not rely on visual estimates. Use this Shake-Flask Method coupled with HPLC-UV quantitation.
Phase 1: Preparation
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Test Compound: Weigh 5.0 mg of Methyl 8-aminoisoquinoline-3-carboxylate into a 4 mL glass vial.
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Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, MeOH, or simulated gastric fluid).
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Saturation: Ensure undissolved solid remains (supersaturation). If clear, add more solid.
Phase 2: Equilibration
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Agitation: Incubate at 25°C with orbital shaking (300 rpm) for 24 hours.
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Clarification:
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Centrifuge at 10,000 rpm for 10 minutes.
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Critical Step: Filter supernatant through a 0.22 µm PTFE filter (low binding) to remove micro-particulates.
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Phase 3: Quantitation (HPLC-UV)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
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Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
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Detection: UV at 254 nm (aromatic core) and 350 nm (nitro/amino conjugation band).
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Calculation: Compare peak area against a standard curve prepared in DMSO.
Workflow Visualization
Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.
Solvent Selection Logic for Applications
Choosing the wrong solvent can lead to compound precipitation in bioassays or poor yield in synthesis. Use this logic flow to determine the optimal vehicle.
Figure 2: Solvent Selection Decision Matrix based on experimental intent.
Critical Handling Notes
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Acid Sensitivity: The ester moiety at position 3 is susceptible to hydrolysis in strong aqueous acids or bases. While the compound dissolves well in 0.1 M HCl (due to protonation of the 8-amino group and isoquinoline nitrogen), prolonged exposure may hydrolyze the methyl ester to the carboxylic acid.
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Recommendation: Prepare acidic solutions immediately prior to use.
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DMSO Freeze-Thaw: Repeated freeze-thaw cycles of DMSO stocks can induce precipitation of hydrates.
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Best Practice: Aliquot stocks into single-use vials stored at -20°C.
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Light Sensitivity: Amino-isoquinolines can be photo-oxidized. Store solid and solutions in amber vials.
References
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Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
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Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility Methods).
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for Isoquinoline Derivatives. (General physicochemical data for isoquinoline core).
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Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today.
